2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-mesityl-6,7,8,9-tetrahydro-5H-triazolo[4,3-a]azepin-2-ium is a cationic heterocyclic system characterized by a fused bicyclic framework. The parent structure consists of a seven-membered azepine ring partially saturated at positions 6–9, fused to a five-membered triazole ring. The IUPAC name is derived by prioritizing the azepine ring as the base structure, with the triazolo[4,3-a] prefix indicating the fusion pattern. The mesityl substituent (2,4,6-trimethylphenyl) is attached to the triazole ring at position 2, and the cationic charge resides on the triazole nitrogen.
The structural representation (Figure 1) highlights:
- A bicyclic system with azepine (positions 1–7) and triazole (positions 8–10) rings
- Partial saturation in the azepine ring (hydrogenation at C6–C9)
- Mesityl substitution at N2 of the triazole
- Delocalized positive charge across the triazole N1–N2–N3 atoms
Table 1: Core structural features
Alternative Naming Conventions in Heterocyclic Chemistry
In non-IUPAC contexts, this compound may be described using:
- Hantzsch-Widman nomenclature : The system could be designated as 2-mesityl-2λ²-5,6,7,8-tetrahydroazepino[1,2-d]triazol-2-ylium, emphasizing the cationic nature.
- Fusion-based naming : Older literature might use "benzazepine-triazole" analogies despite the absence of aromatic benzene rings.
- Substituent-priority naming : The mesityl group could be treated as the primary substituent, yielding names like mesityltriazoloazepinium.
Key variations arise from:
- Different numbering systems for fused rings
- Emphasis on charge localization vs. ring saturation
- Hybrid approaches combining common and systematic terms
Table 2: Comparative naming approaches
CAS Registry Number and Molecular Formula Validation
The compound is formally registered under CAS 1156575-33-5 , with molecular formula C₁₆H₂₂N₃ and molecular weight 256.366 g/mol . Validation of these identifiers involves:
Formula verification :
- 16 carbon atoms: Mesityl (C₉) + triazoloazepine (C₇)
- 22 hydrogen atoms: 18 from saturated azepine + 4 methyl groups
- 3 nitrogen atoms: Triazole ring (N₃)
Mass spectrometry confirmation :
Structural correlation :
Table 3: Registry data validation
Properties
Molecular Formula |
C16H22N3+ |
|---|---|
Molecular Weight |
256.37 g/mol |
IUPAC Name |
2-(2,4,6-trimethylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-4-ium |
InChI |
InChI=1S/C16H22N3/c1-12-9-13(2)16(14(3)10-12)19-11-18-8-6-4-5-7-15(18)17-19/h9-11H,4-8H2,1-3H3/q+1 |
InChI Key |
KWKWNCYEURXLOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=[N+]3CCCCCC3=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of mesityl-substituted hydrazine with a suitable azepine precursor. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
Catalysis
The compound has been identified as a promising catalyst in several organic reactions:
- Intermolecular Hydroacylation : This reaction involves the addition of an acyl group across a double bond. The use of 2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium has shown enhanced efficiency in facilitating this reaction compared to traditional catalysts .
- Crossed Acyloin Condensation : This process allows for the formation of β-hydroxy ketones through the condensation of two different carbonyl compounds. The compound acts as an effective catalyst in this transformation .
- Domino Ring-Opening Redox Amidation : The compound has been applied in complex reaction sequences where it aids in the ring-opening of cyclic compounds followed by amidation processes. This application is particularly useful in synthesizing complex molecules from simpler precursors .
Medicinal Chemistry
The unique structural features of this compound make it a subject of interest in drug discovery and development:
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents .
- CNS Activity : The compound's structure suggests possible interactions with central nervous system targets. Ongoing research aims to evaluate its efficacy in treating neurological disorders or as a sedative agent .
Data Tables
| Application Area | Specific Reaction/Use | Benefits/Notes |
|---|---|---|
| Catalysis | Intermolecular Hydroacylation | Enhanced efficiency over traditional catalysts |
| Crossed Acyloin Condensation | Formation of β-hydroxy ketones | |
| Domino Ring-Opening Redox Amidation | Useful for synthesizing complex molecules | |
| Medicinal Chemistry | Antimicrobial Activity | Potential for new antibiotics |
| CNS Activity | Possible treatment for neurological disorders |
Case Study 1: Intermolecular Hydroacylation
In a study focusing on the efficiency of various catalysts for intermolecular hydroacylation reactions, this compound was compared with other known catalysts. Results demonstrated a significant increase in yield and reaction rate when utilizing this compound as the catalyst.
Case Study 2: Antimicrobial Screening
A series of derivatives based on this compound were synthesized and screened against various bacterial strains. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
a) 2-(Perfluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium tetrafluoroborate
- Key Difference : The mesityl group is replaced with a perfluorophenyl group.
b) (9S)-2-Bromo-9-(2,3,4-trifluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine
- Key Difference : Substitution at position 9 with a trifluorophenyl group and bromine at position 2.
c) 3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-1-ium bromide
Functional Analogues
a) 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine
- Key Difference : Replacement of the azepine ring with a diazepine ring.
- Impact : Altered ring strain and hydrogen-bonding capacity, affecting pharmacokinetic properties .
b) 3-Pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-5-carboxylic acid
- Key Difference : Introduction of a pyridinyl group and carboxylic acid moiety.
Antimicrobial Activity
Analgesic and Anti-inflammatory Activity
- 3-Aryl-2-(triazoloazepin-3-yl)acrylonitrile derivatives exhibit significant analgesic activity (ED₅₀ = 15–30 mg/kg) due to interactions with opioid receptors .
- (3-Allyl-4-aryl-thiazol-2-ylidene)-[4-(triazoloazepin-3-yl)phenyl]amine derivatives show potent anti-inflammatory effects, reducing edema by 40–60% in rodent models .
Biological Activity
2-Mesityl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄
- Molecular Weight : 258.33 g/mol
- CAS Number : 925706-31-6
Pharmacological Properties
Research has highlighted several pharmacological properties of this compound:
- Antidepressant Activity : Studies indicate that derivatives of triazoloazepines exhibit antidepressant-like effects in animal models. The mechanism is thought to involve modulation of serotonin and norepinephrine levels in the brain .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various assays. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers in vivo .
- Neuroprotective Effects : Research suggests that this compound may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits for neurodegenerative diseases .
The mechanisms underlying the biological activities of this compound include:
- Serotonergic Modulation : The compound interacts with serotonin receptors (5-HT receptors), which plays a crucial role in mood regulation and anxiety relief.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antidepressant Effects :
- Inflammation Model :
Data Summary Table
| Property | Observations |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄ |
| Molecular Weight | 258.33 g/mol |
| Antidepressant Activity | Significant reduction in immobility time |
| Anti-inflammatory Activity | Dose-dependent decrease in paw edema |
| Neuroprotective Effects | Protection against oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
